3-hydroxy-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h1-9,15H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEJZEHNZGEGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 Hydroxy N Phenylbenzamide
General Synthetic Routes for N-Phenylbenzamides
The formation of the amide bond between a benzoic acid derivative and an aniline (B41778) is the cornerstone of N-phenylbenzamide synthesis. Several methodologies have been developed to achieve this transformation efficiently.
Amidation Reactions and Condensation Processes
The most direct and common method for synthesizing N-phenylbenzamides is the amidation reaction, which involves the coupling of a carboxylic acid with an amine. To facilitate this condensation, the carboxylic acid is often activated. A typical route involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. For instance, substituted benzoyl chlorides can be reacted with anilines to form the corresponding N-phenylbenzamides. nanobioletters.comrsc.org
Alternatively, various coupling agents can be used to promote the direct amidation of carboxylic acids without the need to isolate the acyl chloride. A combination of N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating reagent is commonly employed to facilitate the formation of the amide bond between benzoic acids and anilines. mdpi.com Another approach utilizes titanium tetrachloride (TiCl₄) in pyridine (B92270) to mediate the direct condensation of carboxylic acids and amines, providing the desired amides in good yields. researchgate.net
A novel strategy involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of a base like triethylamine. This method has been shown to produce pure N-phenylbenzamides in high yields. msu.eduuantwerpen.be Another innovative approach relies on the activation of the amine rather than the carboxylic acid. Iron(III) acetylacetonate (B107027) can catalyze the reaction between carboxylic acids and N-aryl-S-phenylisothioureas (activated anilines) to furnish N-phenylbenzamides. nih.gov
Table 1: Comparison of General Amidation Methods for N-Phenylbenzamide Synthesis
| Method | Activating Agent/Catalyst | Starting Materials | Key Features |
|---|---|---|---|
| Acid Chloride Route | Thionyl chloride (SOCl₂) or similar | Carboxylic acid, Amine | Two-step process, highly reactive intermediate. nanobioletters.com |
| Coupling Reagents | DIC/HOBt | Carboxylic acid, Amine | One-pot reaction, good for sensitive substrates. mdpi.com |
| Lewis Acid Mediation | TiCl₄ | Carboxylic acid, Amine | One-pot condensation in pyridine. researchgate.net |
| Isothiourea Route | Fe(acac)₃ | Carboxylic acid, Activated Amine | Amine activation strategy, mild conditions. nih.gov |
Regioselective Functionalization Approaches
Modern synthetic chemistry increasingly relies on C-H activation and functionalization to build molecular complexity efficiently. These methods allow for the direct introduction of functional groups onto the aromatic rings of benzamide (B126) precursors, offering high regioselectivity. nih.gov Palladium-catalyzed reactions are prominent in this area, enabling the functionalization of specific C-H bonds. For example, directing groups on the amide nitrogen can guide the palladium catalyst to functionalize the ortho position of the benzoyl ring. wits.ac.zamdpi.com
Such strategies can be used to construct substituted N-phenylbenzamide scaffolds that would be challenging to prepare using classical methods. The ability to selectively functionalize otherwise inert C-H bonds provides a powerful tool for creating diverse benzamide derivatives. rsc.orgrsc.org This approach is particularly valuable for late-stage modification of complex molecules. nih.gov
Microwave-Assisted Synthesis Techniques
The application of microwave irradiation has become a valuable tool in organic synthesis for its ability to significantly reduce reaction times and often improve product yields. researchgate.netgoogle.com The synthesis of N-phenylbenzamide derivatives has benefited from this technology. For example, the microwave-assisted ring-opening of oxazolone (B7731731) derivatives by amines provides a rapid route to benzamides. researchgate.net Similarly, the synthesis of 2-hydroxy-N-phenylbenzamides has been efficiently achieved via a microwave-assisted reaction between a salicylic (B10762653) acid and a substituted aniline in the presence of phosphorus trichloride. rsc.orgmdpi.com This rapid, efficient, and often cleaner reaction profile makes microwave-assisted synthesis an attractive alternative to conventional heating methods for preparing N-phenylbenzamides. evitachem.com
Targeted Synthesis Protocols for 3-hydroxy-N-phenylbenzamide and its Analogues
The synthesis of the specific target molecule, this compound, follows the general principles of amidation. The most straightforward approach involves the condensation of 3-hydroxybenzoic acid with aniline. To achieve a successful reaction, the carboxylic acid group of 3-hydroxybenzoic acid typically requires activation.
One common protocol would involve converting 3-hydroxybenzoic acid to 3-hydroxybenzoyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted directly with aniline, usually in the presence of a base to neutralize the HCl byproduct, to yield this compound. nanobioletters.com It is crucial to control the reaction conditions to avoid unwanted side reactions involving the phenolic hydroxyl group.
Alternatively, coupling agents can be employed for a one-pot synthesis. Reacting 3-hydroxybenzoic acid and aniline in the presence of a peptide coupling system like DIC/HOBt or other activating agents like triphenylphosphine (B44618) (PPh₃) and iodine (I₂) can afford the desired product directly. mdpi.comgoogle.com Research has shown that even with a free hydroxyl group, the amidation of 3-hydroxybenzoic acid can proceed smoothly to provide the corresponding amide in good yield. nih.gov
The synthesis of analogues can be achieved by using substituted derivatives of either starting material. For example, reacting 3-hydroxybenzoic acid with various substituted anilines would produce a library of N-aryl-3-hydroxybenzamides. Conversely, using different substituted 3-hydroxybenzoic acids with aniline would yield analogues with modifications on the benzoyl portion of the molecule.
Strategies for Structural Diversification and Derivative Synthesis
The this compound scaffold contains functional groups that are amenable to further chemical modification, allowing for the synthesis of a wide range of derivatives.
Modification of the Hydroxyl Group
The phenolic hydroxyl group at the 3-position is a prime target for structural diversification. It can readily undergo reactions such as alkylation and esterification to generate new analogues.
O-Alkylation (Ether Formation): The hydroxyl group can be converted into an ether linkage. This is typically achieved by O-alkylation, which involves reacting the parent molecule with an alkyl halide (e.g., alkyl iodides or bromides) under basic conditions. For instance, using sodium ethoxide as a base in ethanol (B145695) facilitates the reaction of a hydroxyphenyl benzamide with various alkyl halides under reflux, leading to the formation of the corresponding O-alkylated derivatives in good yields. msu.edu
Esterification: The hydroxyl group can also be transformed into an ester. This can be accomplished by reacting this compound with a carboxylic acid or, more commonly, a more reactive acid derivative like an acyl chloride or acid anhydride (B1165640) in the presence of a base. For example, the reaction of a related hydroxy-N-phenylbenzamide with acetyl chloride can produce the corresponding acetoxy derivative. mdpi.com Furthermore, various phosphorus-based esters have been synthesized from hydroxy-N-phenylbenzamides by reacting them with reagents like diethyl chlorophosphate, which demonstrates the versatility of the hydroxyl group for creating a diverse set of ester derivatives. rsc.orgmdpi.com
Table 2: Examples of Hydroxyl Group Derivatization Reactions
| Reaction Type | Reagents | Product Type | Reference Example |
|---|---|---|---|
| O-Alkylation | Alkyl halide, Base (e.g., NaOEt) | Ether | Preparation of N-(3-alkoxyphenyl)benzamides. msu.edu |
| O-Acylation | Acyl chloride, Base | Ester | Synthesis of 4-methoxy-N-phenyl-3-acetoxybenzamide. mdpi.com |
| O-Phosphorylation | Diethyl chlorophosphate, Base | Phosphate (B84403) Ester | Synthesis of salicylanilide (B1680751) phosphate esters. rsc.org |
Substitution Patterns on the Phenyl Rings
The core of this compound consists of a phenyl ring from the benzoic acid component (C-phenyl ring) and another from the aniline component (N-phenyl ring). Introducing different chemical groups at various positions on these rings—a process known as substitution—can significantly alter the molecule's electronic properties and spatial configuration.
On the C-phenyl ring, which contains the hydroxyl group, researchers have often introduced halogen atoms. For instance, the synthesis of 5-chloro-2-hydroxy-N-phenylbenzamide derivatives has been a subject of study. lew.ro The placement of substituents is critical; for example, in a related series of compounds, a meta-phenyl group was shown to direct alkylation to the less sterically hindered position on the ring. acs.org
The following table provides examples of substitution patterns that have been investigated on the phenyl rings of similar benzamide structures.
| Ring | Position(s) | Substituent(s) |
| C-phenyl | 5 | Chloro lew.ro |
| C-phenyl | 5 | Bromo researchgate.net |
| N-phenyl | 3 | Fluoro, Chloro, Bromo, Trifluoromethyl researchgate.net |
| N-phenyl | 4 | Fluoro, Chloro, Bromo, Trifluoromethyl researchgate.net |
| N-phenyl | 3,4 | Dichloro researchgate.net |
| N-phenyl | 3,5 | Dichloro, Bis(trifluoromethyl) researchgate.net |
Linker Region Derivatization
A primary method of linker derivatization is N-alkylation, which involves adding an alkyl group, such as a methyl group, to the amide nitrogen. mdpi.com This modification has been shown to be synthetically achievable and can influence the biological profile of the resulting compounds. csic.es For example, N-methylation of certain pyrazine (B50134) carboxamides was found to be a favorable substitution. mdpi.com In some synthetic routes involving N-alkylation, a nucleophilic substitution reaction is used. nih.gov
Another approach to linker modification is the replacement of the amide bond with a bioisostere—a different functional group with similar physical or chemical properties that elicits a similar biological response. The goal of using a bioisostere is often to improve metabolic stability or other pharmacological properties. cambridgemedchemconsulting.com For amides, a variety of bioisosteric replacements have been explored, including heterocycles like 1,2,3-triazoles and oxadiazolines, which can mimic the geometry of the amide bond while being more resistant to enzymatic cleavage. cambridgemedchemconsulting.com The use of bioisosteres for the amide bond is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. baranlab.org
The table below lists some of the derivatization strategies employed for the linker region of benzamide-type compounds.
| Modification Type | Specific Derivatization |
| N-Alkylation | N-methylation mdpi.com |
| N-Alkylation | N-ethylation csic.es |
| N-Alkylation | N-isopropylation csic.es |
| Bioisosteric Replacement | 1,2,3-Triazole cambridgemedchemconsulting.com |
| Bioisosteric Replacement | Oxadiazoline cambridgemedchemconsulting.com |
In Vitro Biological Activity Spectrum and Mechanistic Insights
Antimicrobial Activity Investigations
The N-phenylbenzamide core structure has been identified as a versatile scaffold for the development of agents targeting a wide range of microbial pathogens.
Derivatives of N-phenylbenzamide have demonstrated notable antibacterial properties. One study synthesized and evaluated a series of meta-amido bromophenols, including 4-bromo-3-hydroxy-N-phenylbenzamide , a close structural analog of the subject compound. This particular derivative was investigated for its potential as an antitubercular agent jst.go.jp.
Other research has explored the broader antibacterial potential of the N-phenylbenzamide class against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli mdpi.comresearchgate.net. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes mdpi.com. For example, one investigation synthesized a series of N-phenylbenzamides and tested their efficacy using the zone of inhibition method, demonstrating their potential as topical antibacterial agents mdpi.com. Another study highlighted that compounds like 4-hydroxy-N-phenylbenzamide showed significant activity against both Bacillus subtilis and E. coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively nanobioletters.com.
| Compound Derivative | Bacterial Strain | Activity Measurement | Reference |
|---|---|---|---|
| 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | MIC: 6.25 µg/mL | nanobioletters.com |
| 4-hydroxy-N-phenylbenzamide | Escherichia coli | MIC: 3.12 µg/mL | nanobioletters.com |
| General N-phenylbenzamides | Staphylococcus aureus | Sensitive (Inhibition Zone >14 mm) | researchgate.net |
| General N-phenylbenzamides | Escherichia coli | Sensitive (Inhibition Zone >14 mm) | researchgate.net |
The N-phenylbenzamide scaffold has also been a foundation for the development of potent antifungal agents. Research has shown that various derivatives exhibit significant activity against a range of fungal pathogens, including yeasts and filamentous fungi.
In one study, synthesized N-phenylbenzamide derivatives were shown to inhibit the growth of Candida albicans mdpi.comresearchgate.net. Another investigation focused on derivatives like N-(2-bromo-phenyl)-2-hydroxy-benzamide , which demonstrated strong inhibition against the yeast Saccharomyces cerevisiae (MIC = 0.3125 g/L) and phytopathogenic fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum (MIC = 0.625 g/L) researchgate.net. Further studies have synthesized novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety, with some compounds showing excellent activity against Botrytis cinerea, exceeding that of the commercial fungicide pyrimethanil (B132214) semanticscholar.org. The introduction of fluorine or chlorine atoms onto the benzene ring has been noted to remarkably improve antifungal activity nih.gov.
| Compound Derivative | Fungal Strain | Activity Measurement (MIC) | Reference |
|---|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | researchgate.net |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 g/L | researchgate.net |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | 0.625 g/L | researchgate.net |
| General N-phenylbenzamides | Candida albicans | Inhibition Zone Data Available | mdpi.comresearchgate.net |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Alternaria alternata | EC50: 1.77 µg/mL (for compound 6h) | nih.gov |
N-phenylbenzamide derivatives have emerged as promising candidates for treating neglected tropical diseases caused by kinetoplastid parasites and other protozoa.
A significant body of research has focused on N-phenylbenzamide derivatives as agents that target the unique mitochondrial DNA of kinetoplastid parasites, known as kinetoplast DNA (kDNA) nih.gov. These compounds often function as DNA minor groove binders, showing a strong affinity and selectivity for the AT-rich sequences characteristic of kDNA nih.govacs.org. This binding displaces essential proteins, leading to the disruption of kDNA function and ultimately causing parasite death nih.govacs.org.
Studies have demonstrated that derivatives such as bis(2-aminoimidazolines) and bisguanidines built on an N-phenylbenzamide scaffold exhibit potent in vitro activity against several kinetoplastid species, including Trypanosoma brucei (the causative agent of African trypanosomiasis), Trypanosoma cruzi (the agent of Chagas disease), and Leishmania donovani (a cause of leishmaniasis) nih.govnih.gov. Some N-alkyl analogues have displayed activity in the low nanomolar range against Trypanosoma brucei nih.gov.
While specific studies on the anti-cestodal (tapeworm) activity of 3-hydroxy-N-phenylbenzamide are not available in the provided search results, research has been conducted on the activity of N-phenylbenzamide analogs against other types of parasitic flatworms. Specifically, derivatives have been tested against the trematode Schistosoma mansoni, a major causative agent of schistosomiasis nih.gov. In these studies, certain N-phenylbenzamide derivatives were identified as fast-acting schistosomicidal compounds, capable of severely compromising adult worm integrity within one hour of exposure nih.gov. One promising compound demonstrated activity in the nanomolar range (EC50 = 80 nM) nih.gov.
The N-phenylbenzamide structure has been successfully exploited to develop inhibitors of various viruses, including Enterovirus 71 and Hepatitis C Virus.
Enterovirus 71 is a significant pathogen that causes hand-foot-and-mouth disease. Several studies have reported the synthesis of novel N-phenylbenzamide derivatives and their evaluation as anti-EV71 agents nih.govnih.gov. Certain compounds have shown potent activity against multiple genotypes of EV71 in vitro nih.gov. For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against several EV71 strains with 50% inhibitory concentration (IC50) values in the low micromolar range (5.7 ± 0.8 to 12 ± 1.2 µM) nih.gov. Another study identified several N-phenylbenzamide compounds with IC50 values lower than 5.00 µmol/L against the EV71 SZ-98 strain nih.govmedchemexpress.com.
N-phenylbenzamide derivatives have also been investigated for their ability to inhibit the replication of the Hepatitis C virus nih.govmedchemexpress.com. A study synthesizing a series of novel N-phenylbenzamide and N-phenylacetophenone compounds found that three of the compounds exhibited considerable anti-HCV activity, with IC50 values ranging from 0.57 to 7.12 µmol/L nih.govmedchemexpress.com. The most potent of these was superior to previously reported anti-HCV agents in the same class nih.gov.
| Compound Class/Derivative | Virus | Activity Measurement (IC50) | Reference |
|---|---|---|---|
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (Multiple Strains) | 5.7 - 12 µM | nih.gov |
| N-phenylbenzamide derivatives (e.g., compound 29) | Enterovirus 71 (SZ-98 Strain) | <5.00 µmol/L | nih.govmedchemexpress.com |
| N-phenylbenzamide derivative (compound 23) | Hepatitis C Virus | 0.57 µmol/L | nih.govmedchemexpress.com |
| N-phenylbenzamide derivatives (compounds 25, 41) | Hepatitis C Virus | up to 7.12 µmol/L | nih.govmedchemexpress.com |
Antiparasitic and Antiprotozoal Research
Enzyme Inhibition Profiles
Research into the biological activity of hydroxy-N-phenylbenzamides has revealed a spectrum of inhibitory actions against various enzymes. The position of the hydroxyl group on the benzamide (B126) ring, along with other substitutions, significantly influences the potency and selectivity of these compounds.
Derivatives of hydroxy-N-phenylbenzamide, particularly the 2-hydroxy isomers (salicylanilides), have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission.
Halogenated 2-hydroxy-N-phenylbenzamides demonstrate moderate inhibition of AChE, with IC50 values reported to be in a narrow concentration range from 33.1 to 85.8 µM. researchgate.net Their inhibitory effect on BChE is generally weaker, with IC50 values ranging from 53.5 to 228.4 µM. researchgate.netresearchgate.net The majority of these derivatives inhibit AChE more effectively than BChE. researchgate.net Interestingly, the unsubstituted 2-hydroxy-N-phenylbenzamide showed comparatively better AChE inhibition than many of its halogenated counterparts, suggesting that halogenation is not essential for this activity. researchgate.net Further modification of the scaffold, such as esterification with phosphorus-based acids, has been shown to significantly improve activity against BChE. researchgate.net
| Compound Class | Target Enzyme | Reported IC50 Range (µM) |
|---|---|---|
| 2-Hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 |
| 2-Hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BChE) | 53.5 - 228.4 |
While direct studies on this compound as a lipoxygenase (LOX) inhibitor are not prominent in the reviewed literature, the activity of its parent structure, salicylic (B10762653) acid, provides relevant insights. Lipoxygenases are key enzymes in the inflammatory cascade.
Salicylic acid has been shown to inhibit multiple forms of lipoxygenase. It inhibits soybean lipoxygenase (SLO) with an IC50 of 107 µM and rabbit reticulocyte 15-lipoxygenase (RR15-LOX) with an IC50 of 49 µM when using linoleic acid as a substrate. nih.gov Furthermore, its inhibitory activity extends to human recombinant 5-lipoxygenase (HR5-LOX) and porcine leukocyte 12-lipoxygenase (PL12-LOX), with IC50 values of 168 µM and 101 µM, respectively. nih.gov The proposed mechanism for this inhibition is the reduction of the active ferric (Fe3+) iron at the enzyme's active site to its inactive ferrous (Fe2+) state. nih.gov This suggests that the salicylate moiety within the broader hydroxy-N-phenylbenzamide structure could contribute to LOX inhibition.
The benzamide scaffold is a key component in a class of inhibitors targeting the bacterial cell division protein, FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring during cytokinesis, making it an attractive target for new antibacterial agents. mdpi.com
The compound 3-methoxybenzamide, a simple derivative of the 3-hydroxybenzamide core, was identified as a weak inhibitor of FtsZ and served as the foundational molecule for developing more potent inhibitors. mdpi.comnih.gov The mechanism of action for this class of compounds is distinct from many antibiotics. Instead of preventing polymerization, these benzamide derivatives act as FtsZ polymer-stabilizing agents. nih.gov They bind to an allosteric site in a cleft between the N-terminal and C-terminal domains of the FtsZ protein. nih.gov This binding enhances the assembly of FtsZ into filaments and stabilizes them against disassembly, thereby suppressing the dynamic nature of the Z-ring required for cell division. nih.gov This mechanism is analogous to the action of the anticancer drug taxol on tubulin. nih.gov
The hydroxy-N-phenylbenzamide structure is a viable pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. tandfonline.comnih.gov
A study of salicylanilide (B1680751) (2-hydroxy-N-phenylbenzamide) derivatives demonstrated their ability to inhibit the autophosphorylation of EGFR tyrosine kinase and exhibit antiproliferative activity against the Hep-G2 human liver cancer cell line. tandfonline.com Similarly, a series of 5-(2,5-dihydroxybenzyl)phenylamines, which share structural similarities, were found to be potent inhibitors of EGFR-associated tyrosine kinase activity, with IC50 values in the sub-micromolar range (0.02-0.45 µM). nih.gov More directly, complex molecules incorporating the this compound moiety have been reported as potent EGFR inhibitors. chemrxiv.org For example, a compound described as 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide showed significant antiproliferative effects against several tumor cell lines. nih.gov These findings indicate that the N-phenylbenzamide scaffold, with hydroxyl or other substitutions at the 2- or 3-position, can be effectively utilized in the design of EGFR tyrosine kinase inhibitors.
Based on a review of the available scientific literature, there is no specific data documenting the inhibitory action of this compound on Phosphodiesterase II (PDE2). While other benzamide and benzimidazole derivatives have been explored as inhibitors for different phosphodiesterase families, such as PDE10A, the specific interaction with PDE2 remains uncharacterized. nih.gov
The benzamide scaffold has been identified as a promising structural basis for the development of inhibitors against Beta-Secretase 1 (BACE1), a primary therapeutic target in Alzheimer's disease. nih.gov BACE1 is an aspartyl protease that initiates the production of amyloid-β (Aβ) peptides. nih.govnih.gov
A study focused on designing dual inhibitors for both AChE and BACE1 led to the synthesis of several novel benzamides. nih.gov Within this series, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), a dimer derivative based on the 3-methoxybenzamide structure, was identified as the most active compound against the BACE1 enzyme, with an IC50 value of 9.01 µM. nih.gov This finding highlights the potential of the 3-substituted benzamide core in targeting the active site of BACE1 and serves as a foundation for the design of more potent inhibitors. nih.gov
| Compound | Target Enzyme | Reported IC50 (µM) |
|---|---|---|
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Beta-Secretase 1 (BACE1) | 9.01 |
Other Significant Preclinical Biological Activities
The search for novel antiepileptic drugs has led to the investigation of various chemical structures, including derivatives of N-phenylbenzamide. Research into isatin-based derivatives of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide has shown promising anticonvulsant activity in preclinical models. These compounds were evaluated in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice, which represent generalized tonic-clonic and absence seizures, respectively nih.govnih.gov.
Several derivatives demonstrated significant protection against seizures in both models. The substitution pattern on the N-phenyl ring was found to play a crucial role in the anticonvulsant activity. For instance, methoxylated derivatives showed significant anti-seizure activity in the MES model nih.govnih.gov. Specifically, compounds with 2-OCH3 and 4-OCH3 substitutions on the phenyl ring demonstrated potent activity against PTZ-induced seizures as well nih.govnih.gov. These findings suggest that certain N-phenylbenzamide derivatives warrant further investigation as potential anticonvulsant agents.
| Derivative | Anticonvulsant Test Model | Observed Activity |
|---|---|---|
| Isatin-based (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | Maximal Electroshock (MES) | Significant anti-seizure activity, particularly for methoxylated derivatives. |
| Isatin-based (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | Pentylenetetrazole (PTZ) | Potent anti-seizure activity observed for derivatives with 2-OCH3 and 4-OCH3 substitutions. |
Derivatives of N-phenylbenzamide have also been explored for their anti-inflammatory potential. Studies on N-phenylcarbamothioylbenzamides have revealed significant anti-inflammatory effects. In a carrageenan-induced paw edema model in mice, several derivatives exhibited anti-inflammatory activity comparable to or greater than the standard drug indomethacin nih.gov.
The mechanism of action for some of these derivatives appears to be linked to the inhibition of prostaglandin E2 (PGE2) synthesis nih.gov. PGE2 is a key mediator of inflammation, and its inhibition is a common target for anti-inflammatory drugs. Furthermore, research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has indicated proteinase inhibitory activity, which can also contribute to their anti-inflammatory effects by preventing the breakdown of tissues during inflammation mdpi.com.
| Derivative Class | Investigated Pathway/Target | Key Findings |
|---|---|---|
| N-phenylcarbamothioylbenzamides | Prostaglandin E2 (PGE2) Synthesis Inhibition | Several derivatives showed potent inhibition of PGE2 synthesis, contributing to their anti-inflammatory effect. |
| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Proteinase Inhibition | Demonstrated proteinase inhibitory activity, suggesting a mechanism to reduce tissue damage in inflammation. |
The N-phenylbenzamide scaffold has been utilized in the design of novel anticancer agents. Research on imidazole-based N-phenylbenzamide derivatives has shown cytotoxic potential against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. One derivative with a fluorine substitution was particularly active, exhibiting IC50 values in the single-digit micromolar range against all three cell lines nih.gov.
Another area of investigation involves 3,4,5-trihydroxy-N-alkyl-benzamide derivatives, which are related to gallic acid, a known natural phenolic compound with anticancer properties. These derivatives were tested against the human colon carcinoma cell line HCT-116. While their activity was generally lower than that of the parent compound, gallic acid, the length of the N-alkyl chain was found to influence the anticancer effect, with the N-hexyl derivative showing the strongest activity among the synthesized compounds orientjchem.org. These studies highlight the potential of N-phenylbenzamide derivatives as a source of new anticancer drug candidates.
| Derivative Class | Cancer Cell Line | Reported IC50 Values |
|---|---|---|
| Imidazole-based N-phenylbenzamide (Fluorine substituted) | A549 (Lung) | 7.5 µM |
| Imidazole-based N-phenylbenzamide (Fluorine substituted) | HeLa (Cervical) | 9.3 µM |
| Imidazole-based N-phenylbenzamide (Fluorine substituted) | MCF-7 (Breast) | 8.9 µM |
| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | 0.07 µM |
Certain derivatives of this compound have been investigated for their ability to inhibit photosynthetic electron transport (PET), a key process in photosynthesis. This line of research is relevant to the development of herbicides. Studies on a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which share a similar structural motif, have demonstrated PET-inhibiting activity in spinach chloroplasts mdpi.com.
The position and nature of the substituents on the anilide (N-phenyl) ring were found to significantly impact the inhibitory activity. For example, N-(3,5-difluorophenyl)- and N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides were among the most active compounds, with IC50 values around 10 µM mdpi.com. Research on 3-nitro-2,4,6-trihydroxybenzamide derivatives also identified key structural features, such as the presence of hydroxy and nitro groups, as being important for the efficiency of photosynthetic inhibition nih.gov. These findings indicate that the N-phenylbenzamide scaffold can be modified to effectively inhibit photosynthetic processes.
| Derivative Class | Biological System | Reported IC50 Values |
|---|---|---|
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | ~10 µM |
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | ~10 µM |
Structure Activity Relationship Sar Elucidation of 3 Hydroxy N Phenylbenzamide Derivatives
Influence of Hydroxyl Group Position and Chemical Modification on Biological Potency
The position and state of the hydroxyl group on the benzamide (B126) ring are critical determinants of biological activity. While extensive research exists for the isomeric 2-hydroxy-N-phenylbenzamides (salicylanilides), the findings provide a valuable context for understanding the role of the 3-hydroxy substituent. For many biological targets, including those in Mycobacterium tuberculosis, a free phenolic hydroxyl group is considered essential for activity. nih.gov
Chemical modification of this group, such as through O-alkylation, has been shown to modulate activity. In a study on derivatives of N-(3-hydroxyphenyl)benzamide, the parent compound was O-alkylated with various alkyl halides. researchgate.net The resulting 3-O-derivatives were then evaluated for enzyme inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase. The parent compound, 3-hydroxy-N-phenylbenzamide, showed moderate inhibition of BChE. Its O-alkylated derivatives, such as the O-propyl and O-butyl analogs, exhibited altered inhibitory profiles, demonstrating that modification of the 3-hydroxy group directly impacts biological potency. researchgate.net Similarly, methylation or benzylation of the phenolic hydroxyl in the isomeric salicylanilides has been reported to result in a loss of antitubercular activity, reinforcing the importance of an unmodified hydroxyl group for certain biological actions. nih.gov
Impact of N-Phenyl Substituents on Biological Efficacy
Substituents on the N-phenyl ring (often referred to as ring B) play a pivotal role in determining the biological efficacy of these compounds. The electronic properties and position of these substituents can drastically alter activity.
In the context of anti-enterovirus 71 (EV71) activity, introducing electron-withdrawing groups at the para-position of the N-phenyl ring was found to be beneficial. nih.gov For instance, derivatives with a 4'-chloro or 4'-bromo substituent displayed enhanced antiviral activity compared to the unsubstituted analog. The 4'-bromo derivative, in particular, was identified as a promising lead compound. mdpi.com
A similar trend was observed in antitubercular salicylanilides, where the potency on the N-phenyl ring was largely driven by the presence of electron-withdrawing groups. nih.gov Removing trifluoromethyl groups from the lead compound decreased potency, while changing the position from meta to ortho also led to a loss in activity, possibly due to conformational changes at the amide bond. nih.gov
For antischistosomal activity, N-phenylbenzamide derivatives with electron-withdrawing groups at the meta and para positions of the N-phenyl ring induced strong degenerative changes in the parasites. nih.gov Dichlorination, as in the 3',5'-dichloro derivative, resulted in a compound that was among the most active, with an EC50 of 0.08 µM. nih.gov
Conversely, in a series of imidazole-based N-phenylbenzamide derivatives evaluated for anticancer activity, no clear differential effect was observed between electron-donating and electron-withdrawing groups. nih.gov Both methyl and methoxy (B1213986) substituents (electron-donating) at the ortho and para positions, as well as a fluoro group (electron-withdrawing) at the para position, led to compounds with good activity. This suggests that the influence of N-phenyl substituents can be target-dependent. nih.gov
| Compound | Ring B Substituent (R) | IC₅₀ (µM) vs. EV71 (SZ-98 Strain) | Selectivity Index (SI) |
|---|---|---|---|
| - | H | >530 | - |
| 1c | 4-Cl | 11 ± 0.8 | 47 |
| 1e | 4-Br | 5.7 ± 0.8 | 108 |
*Data sourced from studies on 3-amino-4-methoxybenzamide analogs, highlighting the effect of N-phenyl substitution. mdpi.com IC₅₀ is the 50% inhibitory concentration. SI is the ratio of TC₅₀ (50% cytotoxic concentration) to IC₅₀.
Benzamide Aromatic Ring Substituent Effects
Modifications to the benzamide aromatic ring (ring A), which bears the 3-hydroxy group, also significantly influence biological outcomes. In a series of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) tested for cholinesterase inhibition, derivatives of 5-substituted salicylic (B10762653) acid generally showed slightly better inhibition. mdpi.com The introduction of a bromine atom at the 5-position of the salicylic acid ring, combined with polyhalogenated anilines, yielded some of the most active compounds against AChE. mdpi.com
In another study focusing on anti-EV71 agents, the substituents on ring A were systematically varied. nih.gov The research explored the importance of the group at the C-3 position, modifying it from an amino group to amides (e.g., propionylamino) or esters (acetoxy). It was found that substituting the propionylamino group with an acetoxy group had little influence on anti-EV71 activity. However, the presence of the propionyl substituent on the amino group was slightly unfavorable for activity compared to the free amino group, suggesting that steric bulk or altered hydrogen bonding at this position can be detrimental. nih.gov
| Compound | Ring A R1 Substituent | Ring B R2 Substituent | IC₅₀ (µM) vs. EV71 (BrCr Strain) |
|---|---|---|---|
| 1c | 3-NH₂ | 4-Cl | 8.4 ± 1.2 |
| 5b | 3-NHCOEt | 4-Cl | 22 ± 4.7 |
| 1e | 3-NH₂ | 4-Br | 6.2 ± 0.9 |
| 5c | 3-NHCOEt | 4-Br | 11 ± 1.2 |
*Data sourced from a study on N-phenylbenzamide derivatives. nih.gov Ring A is substituted at the 3-position and also contains a 4-methoxy group.
Linker Region Modifications and Conformational Impact on Activity
The amide bond serves as the crucial linker between the two aromatic rings of the N-phenylbenzamide scaffold. Its rigidity and hydrogen bonding capabilities are key to orienting the rings correctly within a biological target's binding site. Modifications to this linker are a key strategy in medicinal chemistry to alter a compound's properties.
While direct studies on linker modifications for this compound are limited, research on related scaffolds provides valuable insights. For example, in an effort to discover more potent antiviral agents, a series of N-phenylacetophenone compounds were synthesized, which effectively inserts a methylene (B1212753) (-CH2-) group between the carbonyl and the N-phenyl ring of the parent scaffold. nih.gov This modification significantly alters the geometry and flexibility of the molecule, which can impact binding affinity.
Furthermore, in the development of antitubercular salicylanilides, the amide linker was recognized as a key structural feature. Bioisosteric replacement of the amide with a thioamide group is a known strategy to modulate activity and physicochemical properties, although this specific modification was not reported in the context of the primary studies reviewed. nih.gov The conformational change at the amide bond induced by bulky substituents on adjacent positions (e.g., an ortho-trifluoromethyl group on the N-phenyl ring) was also noted to cause a loss of activity, highlighting the linker's sensitivity to its steric environment. nih.gov
Pharmacophore Identification for Optimized Biological Activity
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the N-phenylbenzamide scaffold, several pharmacophore models have been proposed based on various biological targets.
Computational studies on N-phenylbenzamide derivatives as protein kinase inhibitors have helped to delineate key pharmacophoric features. scilit.comscirp.org These models typically include:
Hydrogen Bond Donors: The phenolic hydroxyl group and the amide N-H are critical hydrogen bond donors.
Hydrogen Bond Acceptor: The amide carbonyl oxygen acts as a primary hydrogen bond acceptor.
Aromatic/Hydrophobic Regions: The two phenyl rings serve as essential hydrophobic features that engage in van der Waals or pi-stacking interactions with the target protein.
For N-phenylbenzamides targeting the peroxisome proliferator-activated receptor-gamma (PPARγ), pharmacophore models distinguish between agonists and antagonists based on the spatial arrangement of these features. nih.gov The specific substitution patterns on the aromatic rings define the shape and electronic distribution of the molecule, determining how it fits into the ligand-binding pocket and whether it will activate or inhibit the receptor. The development of such models is crucial for virtual screening and the rational design of new derivatives with optimized potency and selectivity. scilit.comnih.gov
Advanced Characterization and Theoretical Computational Studies
Spectroscopic Analysis in Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and elucidating the structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide distinct and complementary information about the molecular architecture of 3-hydroxy-N-phenylbenzamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.
For this compound, the ¹H-NMR spectrum reveals distinct signals corresponding to each unique proton environment. The protons on the two aromatic rings, the amide (N-H) proton, and the phenolic (O-H) proton all resonate at characteristic chemical shifts. The amide proton, for instance, typically appears as a singlet in the downfield region, often between 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. dovepress.com Similarly, the phenolic proton signal is also expected in the downfield region. Protons on the aromatic rings will appear as a series of multiplets, with their exact shifts and coupling patterns depending on the electronic effects of the hydroxyl and amide substituents.
¹³C-NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is particularly noteworthy, typically resonating at a significantly downfield shift (160-170 ppm). lew.ro The carbons of the aromatic rings show signals in the approximate range of 110-157 ppm. lew.ro
| Spectroscopy Type | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H-NMR | Amide (N-H) | ~9.5 - 10.5 |
| Phenolic (O-H) | Downfield region | |
| Aromatic (Ar-H) | ~6.8 - 8.0 | |
| ¹³C-NMR | Amide Carbonyl (C=O) | ~160 - 170 |
| Aromatic & Phenolic Carbons | ~110 - 157 |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a molecule's exact molecular weight and elemental composition. For this compound, the molecular formula is C₁₃H₁₁NO₂. biosynth.combiosynth.com
High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), can confirm this composition with high accuracy. mdpi.com The expected exact mass is approximately 213.0790 g/mol . In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]⁺, with a measured m/z of approximately 214.0868. Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments can provide further structural confirmation by showing characteristic losses, such as the cleavage of the amide bond. massbank.jp
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO₂ biosynth.combiosynth.com |
| Molecular Weight | 213.23 g/mol biosynth.combiosynth.com |
| Expected Exact Mass [M] | ~213.0790 |
| Expected [M+H]⁺ (ESI-HRMS) | ~214.0868 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
The presence of the phenolic hydroxyl group (-OH) will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The amide group gives rise to two distinct signals: N-H stretching, typically seen around 3300-3500 cm⁻¹, and a strong C=O (carbonyl) stretching absorption in the range of 1630-1680 cm⁻¹. lew.romdpi.com The presence of aromatic rings is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic Hydroxyl | O-H Stretch | ~3200 - 3600 (broad) |
| Amide | N-H Stretch | ~3300 - 3500 |
| C=O Stretch | ~1630 - 1680 (strong) | |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 |
Crystal Structure Analysis and Polymorphism Studies of N-Phenylbenzamide Compounds
The N-phenylbenzamide moiety serves as a structural backbone in numerous compounds and has been identified as a "polymorphophore"—a molecular scaffold with a high propensity to form multiple crystalline forms, or polymorphs. researchgate.netresearchgate.net Polymorphism is a critical area of study, as different crystal forms of the same compound can exhibit distinct physical properties. The study of N-phenylbenzamide derivatives through single-crystal X-ray diffraction provides definitive insights into their three-dimensional structure, molecular conformation, and the intermolecular forces that govern their packing in the solid state.
The arrangement of molecules in a crystal lattice is directed by a combination of non-covalent intermolecular interactions. In N-phenylbenzamide compounds, these interactions create a stable supramolecular assembly.
The solid-state conformation of N-phenylbenzamide derivatives is a key determinant of their crystal packing. Structural studies have shown that the amide linkage in N-phenylbenzamide almost exclusively adopts a trans geometry, which is more stable. teras.ng
A crucial conformational feature is the relative orientation of the two phenyl rings. The dihedral angle between the planes of these rings is highly variable and sensitive to the crystal environment and substitution patterns. For example, in 4-methoxy-N-phenylbenzamide, the dihedral angle is 65.18°, indicating a significant twist between the two rings. nih.gov In other derivatives, this angle can differ. iucr.org While the core conformation of the N-phenylbenzamide group tends to be consistent, it can be influenced by crystal packing forces. acs.org This conformational flexibility, combined with the diverse intermolecular interactions, allows the molecules to adopt different packing arrangements, leading to the formation of polymorphs. researchgate.netacs.org In some cases, chemical modification, such as replacing the amide hydrogen with a methyl group, can dramatically alter the preferred conformation from trans to cis to minimize steric hindrance. rsc.org
Computational Chemistry Approaches
Computational studies on this compound and its analogs employ a range of techniques to explore its behavior at the molecular level. These methods allow researchers to model its interactions with biological targets, predict its activity spectrum, and understand its intrinsic electronic properties.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. For N-phenylbenzamide derivatives, docking studies have been crucial in identifying key interactions within the active sites of various biological targets.
For instance, studies on 2-hydroxy-N-phenylbenzamide derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, have revealed specific binding modes. sciforum.net Docking simulations showed that these compounds fit well into the enzyme's active site, with their binding affinity quantified by a scoring function (S-score). sciforum.net Similarly, N-phenylbenzamide scaffolds have been docked against protein kinase receptors and the ABL1 kinase protein to evaluate their potential as anticancer agents, revealing high binding affinities and stable interactions. scirp.orgfrontiersin.org Other research has focused on designing N-phenylbenzamide derivatives as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme for antimalarial drug development. researchgate.net These simulations guide the selection of the most promising candidates for synthesis and further testing. researchgate.net
| Target Protein | Ligand Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Acetylcholinesterase (AChE) | 2-hydroxy-N-phenylbenzamide (L18) | -7.799 | Not specified | sciforum.net |
| Butyrylcholinesterase (BuChE) | 2-hydroxy-N-phenylbenzamide (L6') | Not specified | Not specified | sciforum.net |
| ABL1 Kinase | Imidazole-based N-phenylbenzamide | Higher affinity than control | Not specified | frontiersin.org |
| PfDHODH | N-phenylbenzamide analog (KMC-15) | Not specified | Not specified | researchgate.net |
This table presents a selection of molecular docking results for N-phenylbenzamide derivatives against various protein targets.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The underlying principle is that variations in a molecule's structural or physicochemical properties lead to changes in its biological effects. nih.gov
QSAR studies on N-phenylbenzamides have provided significant insights into the structural requirements for various biological activities. For antimicrobial N-phenylbenzamides, DFT-based QSAR models revealed that properties like molecular weight and total energy are significant contributors to activity against both Gram-positive and Gram-negative bacteria. nih.gov The models also indicated that electrostatic interactions are dominant for anti-Gram-positive activity, whereas hydrophobic and steric interactions are more critical for activity against Gram-negative bacteria due to differences in cell wall permeability. nih.gov Other QSAR studies on N-(substituted phenyl)-benzamides have highlighted the importance of topological parameters, such as Kier's alpha second-order shape index and the Wiener index, in describing their antimicrobial and antiproliferative activities. researchgate.net These models serve as predictive tools to estimate the activity of newly designed compounds before their synthesis. researchgate.net
| Activity | Model Type | Key Descriptors | Findings | Reference |
| Anti-Gram-positive | DFT-based QSAR | Electrophilicity Index | Activity is a function of electrostatic field effects. | nih.gov |
| Anti-Gram-negative | DFT-based QSAR | Molar Refractivity, logP | Activity depends on hydrophobicity and steric field effects. | nih.gov |
| Antimicrobial | 2D-QSAR | Topological Indices (κα2, W) | Kier's shape and Wiener indices are important for activity. | researchgate.net |
| Antioxidative | 3D-QSAR (Volsurf+) | Molecular Interaction Fields | Validated prediction of antioxidative activity for new derivatives. | scispace.com |
This table summarizes key findings from various QSAR studies on N-phenylbenzamide derivatives.
In the absence of a known 3D structure of a receptor, ligand-based drug design approaches, such as pharmacophore modeling, are invaluable. nih.gov A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.
This approach has been successfully applied to scaffolds related to this compound. For example, researchers constructed a ligand-based pharmacophore model of acid sphingomyelinase (ASM) inhibitors to optimize a lead compound, which led to the design and synthesis of potent N-hydroxy-3-alkoxybenzamide inhibitors. nih.gov The high success rate of this study confirmed the effectiveness of the pharmacophore model. nih.gov Similarly, the pharmacophoric properties of known, approved protein kinase inhibitors have been used as a template to design novel N-phenylbenzamide derivatives as potential anticancer agents. scirp.org These models act as 3D search queries for virtual screening of compound libraries or as blueprints for the de novo design of new molecules with improved potency and selectivity. sci-hub.se
Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information about the conformational changes and thermodynamics of molecules. This technique allows for the exploration of the molecule's conformational landscape and the stability of ligand-receptor complexes.
MD simulations have been particularly insightful for a close analog, N-(3-hydroxyphenyl)-3-methoxybenzamide. These simulations, combined with well-tempered metadynamics, rationalized the spontaneous transformation of one crystalline polymorph into another at room temperature by exploring the energetic landscape of their conformations. mdpi.comresearchgate.net For N-phenylbenzamide derivatives designed as enzyme inhibitors, MD simulations are often used to validate the results of molecular docking. scirp.org These simulations assess the stability of the predicted binding pose over time, ensuring that the key interactions observed in the static docking model are maintained in a dynamic, solvated environment. frontiersin.orgnih.gov The stability of the ligand-protein complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms throughout the simulation. nih.gov
| System Studied | Simulation Type | Duration | Key Findings | Reference |
| N-(3-hydroxyphenyl)-3-methoxybenzamide | MD & Metadynamics | Not specified | Provided insight into the transition between two polymorphs. | mdpi.comresearchgate.net |
| N-phenylbenzamide-Protein Kinase Complex | MD Simulation | 2 ns & 20 ns | Confirmed the stability of the docked conformation. | scirp.org |
| Imidazole-N-phenylbenzamide-ABL1 Kinase | MD Simulation | Not specified | Active derivatives form stable complexes with the target protein. | frontiersin.org |
| Phenyl benzamide (B126) fungicide-protein complex | MD Simulation | Not specified | Investigated the stability of the docked compound. | researchgate.net |
This table highlights applications of molecular dynamics simulations in studying N-phenylbenzamide derivatives.
The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure. zenodo.org The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active compounds. scirp.org The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). zenodo.org A higher Pa value suggests a higher likelihood that the compound exhibits that particular activity. akosgmbh.de
While a specific PASS prediction for this compound is not publicly documented, the known activities of related N-phenylbenzamide and hydroxyphenyl compounds—such as antimicrobial, anti-inflammatory, and enzyme inhibitory effects—can be used to construct a representative example of a PASS output. researchgate.netnih.gov This tool is valuable at the early stages of research to identify potential therapeutic applications or potential toxicities of a compound before extensive experimental testing. zenodo.org
| Predicted Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |
| Anti-inflammatory | 0.650 | 0.025 | Likely to have anti-inflammatory properties. |
| Antifungal | 0.585 | 0.041 | Moderately likely to have antifungal properties. |
| Antibacterial | 0.550 | 0.053 | Moderately likely to have antibacterial properties. |
| Kinase Inhibitor | 0.490 | 0.078 | Possible activity as a kinase inhibitor. |
| Cytochrome P450 Inhibitor | 0.420 | 0.110 | Possible interaction with metabolic enzymes. |
| Carboxylesterase Inhibitor | 0.395 | 0.030 | Possible activity as an esterase inhibitor. |
This table represents a hypothetical but plausible PASS prediction for this compound based on the activities of similar structures. Pa and Pi values are illustrative.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. mdpi.comresearchgate.net These calculations provide fundamental insights into properties such as the distribution of electron density, the energies of molecular orbitals, and vibrational frequencies.
For N-phenylbenzamide derivatives, DFT calculations have been used to determine optimized geometries and to analyze the molecular electrostatic potential (MEP). mdpi.com The MEP map is useful for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding intermolecular interactions like hydrogen bonding and receptor binding. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important quantum chemical descriptors. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net These parameters have been correlated with the antimicrobial activity and corrosion inhibition properties of N-phenylbenzamide derivatives. nih.govresearchgate.net
| Compound Type | Calculation Method | Calculated Properties | Application | Reference |
| Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide | DFT/B3LYP/6-311G(d,p) | Molecular structure, MEP | Understanding structure-activity relationships. | mdpi.com |
| N-Phenyl-benzamide derivatives | DFT/B3LYP/6-31G** | HOMO, LUMO, Dipole Moment | Explaining corrosion inhibition mechanism. | researchgate.net |
| N-Arylhydroxamic acids | Ab initio calculations | HOMO energy | Analyzing structure-activity relationships for enzyme substrates. | houstonmethodist.org |
| N-Phenyl benzamides | DFT | Molecular weight, Total energy | Developing QSAR models for antimicrobial activity. | nih.gov |
This table summarizes the use of quantum chemical calculations to analyze the electronic properties of N-phenylbenzamide derivatives.
Medicinal Chemistry and Future Drug Discovery Perspectives
Lead Compound Identification and Optimization Strategies
The journey of a drug from a preliminary hit to a clinical candidate often begins with the identification of a "lead compound." The N-phenylbenzamide core, including its 3-hydroxy variant, has served as a crucial starting point in several drug discovery campaigns.
Lead compounds based on the N-phenylbenzamide scaffold are often identified through high-throughput screening (HTS) of large chemical libraries against a specific biological target. For instance, an N-phenylbenzamide derivative was identified from the Medicines for Malaria Venture's (MMV) Pathogen Box as a hit against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov This initial finding prompted further investigation into this chemical class as potential antischistosomal agents. nih.gov Similarly, a high-throughput screen against Mycobacterium tuberculosis identified N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, a related salicylanilide (B1680751), as a potent lead compound. nih.gov
Once a lead is identified, optimization strategies are employed to enhance its drug-like properties. This iterative process, often guided by the Design-Make-Test-Analyze (DMTA) cycle, involves synthesizing and evaluating a series of analogues to develop a Structure-Activity Relationship (SAR). chemrxiv.org For N-phenylbenzamide derivatives, optimization typically focuses on:
Substitution on the Phenyl Rings: Modifying the substituents on both the N-phenyl ring and the benzoyl ring can significantly impact potency, selectivity, and pharmacokinetic properties. nih.govnih.govjst.go.jp
Isosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity.
Scaffold Hopping: Altering the core structure while maintaining the key pharmacophoric features to discover novel chemical entities with improved properties.
A notable example is the optimization of leads for anti-enterovirus 71 (EV71) activity. Researchers identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide as a promising lead compound due to its potent activity and low cytotoxicity. nih.gov Subsequent optimization efforts would focus on this lead to develop even more effective anti-EV71 agents. nih.gov
Rational Drug Design Approaches for 3-hydroxy-N-phenylbenzamide Analogues
Rational drug design utilizes the understanding of a biological target's structure and the mechanism of ligand-receptor interaction to design new, more effective molecules. This approach has been instrumental in the development of this compound analogues.
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to rational drug design, providing insights into how specific structural features of a molecule contribute to its biological activity. For N-phenylbenzamide derivatives, extensive SAR studies have been conducted across different therapeutic areas:
Antitubercular Activity: Research on meta-amido bromophenol derivatives revealed that an ortho-bromophenol moiety and a meta-amido linker are key pharmacophores for activity against Mycobacterium tuberculosis. jst.go.jp The presence of both electron-donating and electron-withdrawing groups on the N-phenyl ring was found to be compatible with good activity. jst.go.jp For salicylanilides, a free phenolic hydroxyl group is essential, and activity is largely driven by electron-withdrawing groups on the aniline (B41778) ring. nih.gov
Antischistosomal Activity: SAR studies on N-phenylbenzamide analogues against S. mansoni indicated that substitutions on the N-phenyl ring were critical. Exploration of electron-withdrawing groups on this ring was a key strategy to potentially enhance activity. nih.gov
Cholinesterase Inhibition: In the development of 2-hydroxy-N-phenylbenzamide (salicylanilide) derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), it was found that halogenation of both the salicylic (B10762653) acid and aniline components generally improved inhibitory activity. mdpi.comresearchgate.net
Computational and Docking Studies: Modern drug design is increasingly supported by computational methods. Molecular docking and molecular dynamics (MD) simulations help to predict the binding modes of ligands within the active site of a target protein, providing a rationale for observed SAR and guiding the design of new analogues. For example, in the development of new imidazole-based N-phenylbenzamide derivatives as potential anticancer agents, computational studies were employed. nih.gov Docking of the active compounds into the target protein ABL1 kinase provided insights into their binding affinity, and MD simulations helped to assess the stability of the protein-ligand complexes. nih.gov These computational approaches reinforce the potential of the designed compounds and guide further optimization. nih.gov
| SAR Finding | Therapeutic Area | Reference |
| ortho-Bromophenol and meta-amido linker are key pharmacophores. | Antitubercular | jst.go.jp |
| Free phenolic hydroxyl and electron-withdrawing groups on aniline ring enhance activity. | Antitubercular | nih.gov |
| Electron-withdrawing groups on the N-phenyl ring are important for activity. | Antischistosomal | nih.gov |
| Halogenation of salicylic acid and aniline moieties improves inhibition. | Cholinesterase Inhibition | mdpi.comresearchgate.net |
Development of Novel Chemical Entities with Enhanced Biological Profiles
The ultimate goal of lead optimization is to develop novel chemical entities (NCEs) with superior biological profiles compared to the initial lead compound. This includes enhanced potency, greater selectivity towards the target, and improved pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).
Several studies report the successful development of N-phenylbenzamide analogues with significantly enhanced characteristics:
Potent Antischistosomal Agents: Starting from a screening hit, SAR exploration led to the synthesis of new N-phenylbenzamide derivatives with potent antischistosomal activity. nih.gov Compound 9 from this series emerged as a highly promising agent, displaying an EC₅₀ value of 0.08 µM against adult S. mansoni. nih.gov
Selective Cholinesterase Inhibitors: In the quest for Alzheimer's disease therapeutics, researchers developed phosphorus-based esters of salicylanilides. mdpi.com One derivative, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, not only showed superior activity against butyrylcholinesterase (IC₅₀ = 2.4 µM) but was also the most selective inhibitor of this enzyme among the series. mdpi.comresearchgate.net
Promising Antiviral Leads: A series of N-phenylbenzamide derivatives were synthesized and tested for activity against EV71. nih.gov The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e ) was particularly noteworthy, exhibiting inhibitory activity in the low micromolar range (IC₅₀ = 5.7 ± 0.8–12 ± 1.2 μM) and possessing a significantly better safety profile (cytotoxicity TC₅₀ = 620 µM) than the reference drug pirodavir (B1678457) (TC₅₀ = 31 µM). nih.gov
Anticancer Agents: New imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.gov Derivatives 4e and 4f showed good activity, with IC₅₀ values ranging from 7.5 to 11.1 μM. nih.gov
| Compound/Derivative | Target/Disease | Enhanced Profile | IC₅₀/EC₅₀ | Reference |
| Compound 9 (N-phenylbenzamide analog) | Schistosomiasis | High Potency | 0.08 µM (EC₅₀) | nih.gov |
| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | Alzheimer's (BuChE) | High Potency & Selectivity | 2.4 µM (IC₅₀) | mdpi.comresearchgate.net |
| 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) | Enterovirus 71 | Potency & Low Cytotoxicity | 5.7-12 µM (IC₅₀) | nih.gov |
| Derivatives 4e & 4f (imidazole-based) | Cancer | Good Cytotoxic Activity | 7.5-11.1 µM (IC₅₀) | nih.gov |
Multi-Target Drug Design and Polypharmacology Concepts
The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. This has led to the rise of multi-target drug design and polypharmacology, which aim to develop single chemical entities that can modulate multiple targets simultaneously to achieve a better therapeutic effect. frontiersin.orgnorthwestern.edu
The N-phenylbenzamide scaffold is well-suited for the application of these concepts. Its modular nature allows for the incorporation of different pharmacophoric elements to interact with multiple biological targets.
A prime example is the development of dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the treatment of Alzheimer's disease. mdpi.com Since both enzymes play a role in the progression of the disease, dual inhibitors are believed to offer a more comprehensive therapeutic approach. The salicylanilide derivatives that inhibit both AChE and BuChE exemplify a multi-target strategy within the N-phenylbenzamide class. mdpi.comresearchgate.net
Furthermore, the development of hybrid molecules is a key strategy in multi-target drug design. For instance, researchers have designed hybrid compounds by combining the pharmacophore of donepezil (B133215) (an AChE inhibitor) with a hydroxyphenylbenzimidazole moiety. mdpi.com The latter was included for its potential to chelate metal ions and inhibit Aβ aggregation, two other important pathological factors in Alzheimer's disease. This approach aims to create a single drug that can tackle the disease on multiple fronts. mdpi.com
Other Research Applications of 3 Hydroxy N Phenylbenzamide and Its Derivatives
Agrochemical Research (e.g., Fungicides, Insecticides)
The N-phenylbenzamide framework is a key active fragment in pesticide chemistry, exhibiting a wide range of biological activities, including antifungal, insecticidal, and herbicidal properties. researchgate.net
Research has shown that 3-hydroxy-N-phenylbenzamide itself possesses fungitoxic properties. It has demonstrated effects against several fungal species, including Fusarium oxysporum, Rhizoctonia solani, and Stemphylium sp. biosynth.com This inherent activity makes it a point of interest for developing new agrochemical agents.
Building on this foundation, numerous studies have focused on synthesizing and evaluating novel derivatives to enhance efficacy and broaden the spectrum of activity. For instance, a series of novel N-phenylbenzamide derivatives incorporating a trifluoromethylpyrimidine moiety were synthesized and tested for their biological activities. researchgate.net Several of these compounds displayed notable in vitro bioactivities against plant-pathogenic fungi like Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea, in some cases exceeding the performance of the commercial fungicide pyrimethanil (B132214) at a concentration of 50 μg/mL. researchgate.net Compound 4q from this series was particularly effective, showing high inhibition rates against B. dothidea (98.5%), Phomopsis sp. (92.0%), and B. cinerea (98.5%). researchgate.net While these compounds also showed some insecticidal activity against species like Spodoptera frugiperda, their antifungal properties were more pronounced. researchgate.net
In a different study, structural analogs, specifically ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, were investigated for their herbicidal potential. mdpi.com These compounds were found to inhibit the photosynthetic electron transport (PET) in spinach chloroplasts. The most active compound, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide , exhibited a PET-inhibiting IC₅₀ value of 16.9 μmol/L. mdpi.com
The following table summarizes the antifungal activity of selected N-phenylbenzamide derivatives from a research study.
| Compound ID | Target Fungus | Inhibition Rate (%) at 50µg/mL |
| 4q | Phomopsis sp. | 92.0 |
| 4q | Botryosphaeria dothidea | 98.5 |
| 4q | Botrytis cinerea | 98.5 |
| Pyrimethanil (Standard) | Phomopsis sp. | - |
| Pyrimethanil (Standard) | Botryosphaeria dothidea | - |
| Pyrimethanil (Standard) | Botrytis cinerea | - |
| Data sourced from a study on N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety. researchgate.net |
Materials Science Applications
The structural features of this compound and its derivatives, such as their ability to form stable complexes and their electronic properties, have made them subjects of research in materials science.
The benzamide (B126) moiety, particularly when substituted with a hydroxyl group, can act as an effective ligand for forming coordination complexes with various metal ions. iucr.orgslideshare.net Ligands are crucial components in coordination chemistry, binding to a central metal atom to form a complex with specific geometric and electronic properties. alfa-chemistry.com
While research specifically on this compound as a ligand is not extensively documented, studies on its isomer, 2-hydroxy-N-phenylbenzamide (salicylanilide), and its derivatives are more common. For example, ligands derived from 2-hydroxy-N-phenylbenzamide have been used to synthesize organogermanium(IV) complexes. researchgate.net Furthermore, sulfur donor ligands derived from 2-hydroxy-N-phenylbenzamide have been reacted with rare earth elements to form new coordination complexes, suggesting potential applications in this field. slideshare.net The intermediate compound 2-hydroxy-3-nitro-N-phenylbenzamide has been noted for its utility in complexation with various metals. iucr.org The formation of these complexes is significant as they can exhibit unique catalytic, magnetic, and biological properties. slideshare.netresearchgate.net
Derivatives of N-phenylbenzamide are being investigated for their potential use in organic electronics, a field focused on carbon-based materials for electronic devices. evitachem.com These materials offer advantages like flexibility and simple processing. ntu.edu.tw The electronic properties of benzamide derivatives make them suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics. evitachem.comiitg.ac.in
For example, derivatives of N-(3-methylphenyl)-2-biphenylcarboxamide have been evaluated for their thermal stability and electronic properties, which are critical for their application as organic semiconductor materials. evitachem.com Computational studies on compounds like 4-chloro-phenyl-benzamide have shown a band gap of 0.74 eV, a value close to that of semiconducting materials, indicating its potential for electronic applications. researchgate.net Another derivative, 2-chloro-3-chloro-phenyl-benzamide , was found to have a band gap of 3.08 eV. researchgate.net Research has also explored the use of oxadiazole-based derivatives for their photophysical properties in OLEDs. iitg.ac.in
The N-phenylbenzamide structure can be incorporated into polymer chains to create high-performance materials with specific properties. ntu.edu.tw The combination of polymers and dyes is a significant area of research for creating functional materials for various technical applications. mdpi.com
In one study, a polymer containing an N-phenylbenzamide unit was investigated for its potential in memory devices. The non-planar conformation of the N-phenylbenzamide moiety was found to block certain electronic processes, which could result in a longer information retention time for static random-access memory (SRAM) applications. ntu.edu.tw The incorporation of such units can also improve the solubility and processing of high-performance polymers due to their three-dimensional structure. ntu.edu.tw
There is research interest in using benzamide derivatives for photoprotection. A patent describes the use of metal-chelating agents, including N-hydroxy-N-phenylbenzamide , in topical compositions to protect the skin from the damaging effects of UV radiation. google.com The proposed mechanism suggests that these compounds "tie-up" free iron, which can act as a catalyst in the formation of damaging free radicals upon UV exposure. google.com By chelating the iron, the chelating agent impairs this catalytic activity, thus providing protection against both acute effects like sunburn and chronic effects like premature skin aging. google.com
Q & A
Q. Purity Validation :
- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 60:40 to 90:10 over 20 min) to assess purity (>98%).
- Spectroscopy : Confirm structure via -NMR (e.g., hydroxyl proton at δ 9.8–10.2 ppm, aromatic protons at δ 6.8–7.5 ppm) and IR (amide C=O stretch ~1650 cm, O–H stretch ~3200 cm) .
Basic: How can the crystal structure of this compound be determined?
Q. Methodological Answer :
Crystallization : Grow single crystals via slow evaporation of a saturated ethanol solution at 25°C .
X-ray diffraction : Collect data using a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) with Mo-Kα radiation (λ = 0.71073 Å).
Structure refinement : Use SHELXL (via SHELX suite) for refinement. Key parameters:
- Space group: Monoclinic (common for benzamides) .
- Hydrogen atom treatment: Position riding atoms with for aromatic H .
Validation : Check R-factor (<5%) and residual electron density (<0.3 eÅ) .
Advanced: How do hydrogen bonding patterns influence the supramolecular assembly of this compound?
Methodological Answer :
Hydrogen bonding can be analyzed using graph set notation (Etter’s formalism):
Identify donor-acceptor pairs : The hydroxyl (–OH) and amide (–NH) groups act as donors, while carbonyl (C=O) and aromatic π-systems serve as acceptors .
Graph set analysis :
- D-motifs : For example, chains formed via O–H···O=C interactions between adjacent molecules.
- C-motifs : C–H···π interactions stabilize layered packing.
Impact on properties : Strong intermolecular H-bonding (e.g., O–H···O) correlates with high melting points and low solubility in non-polar solvents .
Advanced: What experimental strategies can evaluate the biological activity of this compound?
Q. Methodological Answer :
Enzyme inhibition assays :
- Kinetic studies : Measure IC against target enzymes (e.g., cyclooxygenase-2) using spectrophotometric methods (e.g., inhibition of prostaglandin production at 590 nm) .
- Docking simulations : Use AutoDock Vina to predict binding affinity to active sites, guided by crystal structure data .
Antimicrobial screening :
- Microdilution assays : Test minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth at 37°C .
Cytotoxicity profiling :
- MTT assay : Assess viability of cancer cell lines (e.g., MCF-7) after 48-hour exposure, with IC calculated via nonlinear regression .
Advanced: How can computational methods predict the reactivity of this compound in substitution reactions?
Q. Methodological Answer :
DFT calculations :
- Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic centers (e.g., C3 position due to hydroxyl directing effects) .
- Calculate Fukui indices () to predict nucleophilic attack sites.
Reaction pathway modeling :
- Simulate nitro-substitution using Gaussian 09: Transition state analysis for nitration (HNO/HSO) reveals activation energy barriers .
Solvent effects : Use PCM (Polarizable Continuum Model) to evaluate solvent polarity impact on reaction rates (e.g., faster nitration in DMF vs. ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
